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Compound of Interest

Compound Name: Sanggenon W

Cat. No.: B12366033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sanggenon W is a novel isoprenylated flavonoid isolated from the root bark of Morus alba.[1]

[2] The structural elucidation and confirmation of such natural products are critical steps in drug

discovery and development, providing the foundation for understanding their chemical

properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous determination of molecular structures. This application

note provides a detailed protocol for the structure confirmation of Sanggenon W using one-

dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure of Sanggenon W
Sanggenon W is a flavanone derivative characterized by the presence of both geranyl and

prenyl groups. Its complex structure necessitates a comprehensive NMR analysis for complete

assignment of proton (¹H) and carbon (¹³C) signals.

Data Presentation
The ¹H and ¹³C NMR spectroscopic data for Sanggenon W, as reported in the literature, are

summarized in the table below.[1] This data was acquired in acetone-d₆.
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Position ¹³C Chemical Shift (δC)
¹H Chemical Shift (δH,
mult., J in Hz)

2 77.2 5.64 (dd, 12.8, 2.8)

3 41.5
3.08 (dd, 16.8, 12.8), 2.69 (dd,

16.8, 2.8)

4 197.8

5 163.6

6 96.1 6.17 (br. s)

7 166.4

8 95.2 6.38 (br. s)

9 161.4

10 102.9

1' 120.4

2' 129.5

3' 115.8

4' 155.8

5' 115.8 6.49 (d, 8.4)

6' 128.0 7.62 (d, 8.4)

1'' 22.1 3.41 (d, 6.8)

2'' 122.9 5.18 (t, 6.8)

3'' 132.8

4'' 39.9 2.06 (t, 7.6)

5'' 26.8 2.06 (t, 7.6)

6'' 124.6 5.09 (t, 6.8)

7'' 131.5
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8'' 25.7 1.60 (s)

9'' 17.7 1.68 (s)

10'' 16.1 1.55 (s)

1'''' 28.5 2.63 (t, 7.2)

2'''' 36.9 1.71 (m)

3'''' 14.2 0.95 (d, 6.4)

4'''' 14.2 0.95 (d, 6.4)

Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of flavonoid samples for NMR analysis is crucial for

obtaining high-quality spectra.

Materials:

Purified Sanggenon W (1-10 mg)

Deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d) of high purity (99.8%+)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Weigh 1-10 mg of purified Sanggenon W directly into a clean, dry vial. The amount will

depend on the experiments to be performed, with ¹³C and 2D NMR experiments generally

requiring a higher concentration.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12366033?utm_src=pdf-body
https://www.benchchem.com/product/b12366033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be

applied if solubility is an issue, but care should be taken to avoid sample degradation.

If any particulate matter is present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube.

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or

fingerprints.

NMR Data Acquisition
The following protocols outline the acquisition of standard 1D and 2D NMR spectra for structure

confirmation. Experiments should be performed on a high-resolution NMR spectrometer (e.g.,

400 MHz or higher).

a. ¹H NMR Spectroscopy

Purpose: To determine the number of different types of protons and their chemical

environments.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Key Parameters:

Spectral Width: ~12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 8-16 (adjust for sample concentration)

b. ¹³C NMR Spectroscopy

Purpose: To determine the number of different types of carbons.

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Key Parameters:
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Spectral Width: ~200-240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024 or higher (dependent on concentration)

c. 2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which

protons are adjacent to each other.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

Key Parameters:

Acquire data in both F1 and F2 dimensions with a spectral width sufficient to cover all

proton signals.

Number of increments in F1: 256-512.

Number of scans per increment: 2-8.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and the carbons they are

attached to (¹H-¹³C).

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.2').

Key Parameters:

Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all relevant signals.

Number of increments in F1: 128-256.

Number of scans per increment: 2-8.
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e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons (¹H-¹³C). This is crucial for connecting different spin systems and piecing together

the molecular skeleton.

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

Key Parameters:

Set the F2 (¹H) and F1 (¹³C) spectral widths appropriately.

Number of increments in F1: 256-512.

Number of scans per increment: 4-16.

Optimize the long-range coupling delay for an average J-coupling of ~8 Hz.

Data Analysis and Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of

Sanggenon W using the acquired NMR data.
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Data Acquisition

Data Analysis

¹H NMR

Assign ¹H Signals
(Chemical Shift, Integration, Multiplicity)

¹³C NMR

Assign ¹³C Signals

2D COSY

Identify ¹H-¹H Spin Systems

2D HSQC

Connect ¹H to directly attached ¹³C

2D HMBC

Connect Molecular Fragments

Confirm Structure of Sanggenon W
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12366033?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753506/
https://www.researchgate.net/publication/312006073_Natural_Product_Structure_Elucidation_by_NMR_Spectroscopy
https://www.benchchem.com/product/b12366033#using-nmr-spectroscopy-for-structure-confirmation-of-sanggenon-w
https://www.benchchem.com/product/b12366033#using-nmr-spectroscopy-for-structure-confirmation-of-sanggenon-w
https://www.benchchem.com/product/b12366033#using-nmr-spectroscopy-for-structure-confirmation-of-sanggenon-w
https://www.benchchem.com/product/b12366033#using-nmr-spectroscopy-for-structure-confirmation-of-sanggenon-w
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12366033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

